
Potassium tris(oxalato)ferrate(III) trihydrate
Overview
Description
Potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, is a coordination complex featuring Fe(III) in a high-spin state (S = 5/2) with three bidentate oxalate ligands forming a distorted octahedral geometry . It crystallizes in the monoclinic system (space group P2₁/c) with lattice parameters a = 7.7573 Å, b = 19.8655 Å, c = 10.3489 Å, and β = 107.946° . The compound exhibits a three-dimensional chain structure stabilized by hydrogen bonding and ionic interactions .
Preparation Methods
Direct Synthesis from Ferric Chloride and Oxalic Acid
Reaction Mechanism and Stoichiometry
This method involves the direct reaction of ferric chloride () with oxalic acid () in the presence of potassium hydroxide ()1 . The process proceeds via the following steps:
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Neutralization of Oxalic Acid :
Oxalic acid reacts with potassium hydroxide to form potassium hydrogen oxalate:Excess oxalic acid ensures complete complexation of iron(III) .
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Complexation with Ferric Ions :
Ferric chloride dissolves in the oxalate solution, forming the tris(oxalato)ferrate(III) complex:The reaction is exothermic, requiring controlled addition to avoid decomposition1.
Procedural Details
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Reagents :
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Steps :
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Yield and Product Characteristics :
Synthesis via Ferrous Salt Oxidation
Oxidation of Ammonium Iron(II) Sulfate
This method starts with ferrous iron, which is oxidized to ferric state using hydrogen peroxide () :
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Precipitation of Iron(II) Oxalate :
Ammonium iron(II) sulfate reacts with oxalic acid: -
Oxidation to Iron(III) :
Iron(II) oxalate is oxidized with :Subsequent addition of potassium oxalate forms the complex .
Critical Parameters
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Temperature Control : Maintain at 40°C to prevent decomposition .
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Ligand Exchange : Excess oxalic acid ensures full displacement of hydroxide ligands .
Alternative Route Using Potassium Oxalate and Ferric Hydroxide
Precipitation-Redissolution Method
Ferric hydroxide () is precipitated from and , then redissolved in oxalic acid :
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Precipitation :
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Complex Formation :
reacts with oxalic acid and potassium oxalate:
Yield Optimization
Photochemical Considerations
The complex is light-sensitive, undergoing photoreduction to and :
2O4)3]^{3-} \xrightarrow{h\nu} Fe^{2+} + 2CO2 + C2O4^{2-}
This property necessitates storage in dark conditions and impacts applications in photolithography .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Potassium tris(oxalato)ferrate(III) trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferrioxalate anion can undergo photoreduction, where Fe(III) is reduced to Fe(II) while one of the oxalate ligands is oxidized to carbon dioxide (CO₂) upon exposure to light.
Substitution Reactions: The oxalate ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation-Reduction: Light (wavelength < 450 nm) is commonly used to induce photoreduction.
Substitution: Various ligands and appropriate solvents are used depending on the desired substitution reaction.
Major Products:
Scientific Research Applications
Chemical Properties and Characteristics
- Appearance : Emerald green crystalline solid.
- Solubility : Soluble in hot water; relatively insoluble in cold water.
- Stability : Stable in the dark but decomposes upon exposure to light.
Chemistry
Potassium tris(oxalato)ferrate(III) trihydrate is widely used as a standard in photochemical experiments due to its well-characterized photoreduction properties. The compound undergoes intramolecular redox reactions when exposed to light, reducing iron(III) to iron(II) while oxidizing oxalate groups to carbon dioxide (CO₂). This reaction is fundamental in studies of photochemical processes.
Key Reactions :
Biology
In biological research, potassium ferrioxalate is utilized to study iron metabolism and transport mechanisms. Its ability to mimic biological iron complexes allows researchers to investigate the role of iron in various physiological processes.
Medicine
Recent studies have explored the potential of this compound in drug delivery systems and as a contrast agent for imaging techniques such as MRI. The compound's photochemical properties may enhance the efficacy of imaging by improving contrast through targeted delivery.
Industrial Applications
In industrial chemistry, potassium ferrioxalate serves as a precursor for synthesizing other coordination compounds and nanocrystalline metallic oxides. Its stability and reactivity make it valuable in producing materials with specific electronic and optical properties.
Case Study 1: Photochemical Behavior
A study published in the Journal of Solid State Chemistry investigated the photochemical behavior of this compound under varying light conditions. The results demonstrated significant changes in the oxidation states of iron ions upon exposure to UV light, confirming its utility as a photochemical standard .
Case Study 2: Medical Imaging
Research conducted on the use of potassium ferrioxalate as a contrast agent for MRI showed promising results. The compound's ability to enhance signal intensity was evaluated through various imaging trials, indicating its potential application in medical diagnostics .
Mechanism of Action
The primary mechanism of action for potassium tris(oxalato)ferrate(III) trihydrate involves its photoreduction. Upon exposure to light, the Fe(III) in the ferrioxalate anion is reduced to Fe(II), and one of the oxalate ligands is oxidized to CO₂ . This reaction is significant in photochemical studies and applications.
Comparison with Similar Compounds
Key Properties :
- Thermal Behavior : Decomposes in five stages (TG-DTA), losing lattice water at ~104°C, followed by oxalate ligand decomposition into CO₂ and CO, forming intermediates like K₂CO₃ and Fe oxides .
- Magnetic Properties : Paramagnetic at room temperature, with antiferromagnetic ordering below 2.5 K .
- Spectroscopy : FT-IR confirms ν(Fe-O) at 498–530 cm⁻¹ and oxalate ligand vibrations (e.g., ν(C-C) at 889 cm⁻¹) . ESR reveals a broad resonance signal at g = 6.06, characteristic of high-spin Fe(III) .
- Applications: Precursor for iron oxide nanoparticles and photochemical actinometry .
Sodium-Doped Potassium Tris(oxalato)ferrate(III) Trihydrate
- Formula : K₂.₉Na₀.₁[Fe(C₂O₄)₃]·3H₂O .
- Structure: Retains the monoclinic framework of the parent compound but introduces cation disorder due to partial K⁺ substitution by Na⁺. ICP-AES analysis confirms Fe:K:Na = 1:2.93:0.12 .
- Thermal Stability : Similar decomposition pathway but altered intermediate phases due to Na⁺ mobility.
- Applications: Potential for tailored magnetic materials, though less studied than the pure K⁺ analog.
Sodium Tris(oxalato)ferrate(III) Trihydrate
- Formula : Na₃[Fe(C₂O₄)₃]·3H₂O .
- Structure : Octahedral Fe(III) core identical to the K⁺ analog but with smaller Na⁺ counterions, leading to denser crystal packing.
- Solubility : Higher water solubility (~50 g/100 mL) compared to K₃[Fe(C₂O₄)₃]·3H₂O (~4.5 g/100 mL) .
- Applications : Used in photolysis studies and as a soluble iron source in catalysis .
Ammonium Tris(oxalato)ferrate(III) Trihydrate
- Formula : (NH₄)₃[Fe(C₂O₄)₃]·3H₂O .
- Structure : Similar octahedral Fe(III)-oxalate core but with NH₄⁺ counterions. Volatile NH₄⁺ impacts thermal stability.
- Thermal Behavior : Decomposes at lower temperatures (~100–200°C) due to NH₃ release.
- Applications : High solubility makes it suitable for solution-phase reactions and educational demonstrations .
Alkaline Earth Metal Tris(oxalato)ferrates(III)
- Examples : Mg, Ca, Sr, and Ba analogs .
- Structure : Larger alkaline earth cations (e.g., Ba²⁺) distort the oxalate-Fe(III) framework, reducing symmetry.
- Photochemical Behavior : Enhanced photolysis efficiency compared to K₃[Fe(C₂O₄)₃]·3H₂O due to cation polarizability .
Research Findings and Insights
- Structural Flexibility : The tris(oxalato)ferrate(III) framework accommodates diverse cations (K⁺, Na⁺, NH₄⁺, Ba²⁺) without significant Fe-O bond distortion, underscoring oxalate's versatility as a ligand .
- Thermal Decomposition : All analogs decompose via CO₂/CO release, but counterions influence intermediate phases. For example, K₃[Fe(C₂O₄)₃]·3H₂O forms K₂CO₃, while NH₄⁺ analogs release NH₃ .
- Magnetic Trends : Paramagnetism dominates at room temperature, but low-temperature antiferromagnetic ordering is observed in K⁺ and Na⁺ analogs due to spin-canting effects .
Biological Activity
Potassium tris(oxalato)ferrate(III) trihydrate, with the formula K3[Fe(C2O4)3]·3H2O, is a coordination complex that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, characterization, and biological properties, particularly its antibacterial activity.
Synthesis and Characterization
The synthesis of this compound involves the reaction of potassium oxalate monohydrate with ferric chloride in aqueous solution. The general reaction can be represented as:
This compound appears as a green crystalline solid that is soluble in hot water but less so in cold water. Characterization techniques such as UV-Visible and FT-IR spectroscopy have been employed to confirm its structure and purity .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. A notable study evaluated its efficacy against Staphylococcus aureus , Bacillus subtilis , and Escherichia coli . The results indicated that:
- Staphylococcus aureus : Sensitive at concentrations ranging from 100 to 400 mg/mL.
- Bacillus subtilis : Sensitive at concentrations from 200 to 400 mg/mL.
- Escherichia coli : No sensitivity was observed within the tested concentration range .
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, demonstrating that while the compound effectively inhibited the growth of certain bacteria, it did not affect E. coli.
Table 1: Antibacterial Activity Summary
Bacterial Strain | MIC Range (mg/mL) | MBC Range (mg/mL) |
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Staphylococcus aureus | 100 - 400 | Not specified |
Bacillus subtilis | 200 - 400 | Not specified |
Escherichia coli | No inhibition | N/A |
The antibacterial action of this compound may be attributed to its ability to interfere with bacterial metabolic processes. The metal ion in the complex can disrupt cellular functions by binding to essential biomolecules or by generating reactive oxygen species (ROS), which can damage cellular components .
Case Studies
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Antimicrobial Potential Study :
A study conducted by Ogori et al. investigated the antibacterial activity of this compound against clinical isolates. The findings suggested that this compound could serve as a potential alternative antibacterial agent, especially in light of rising antibiotic resistance . -
Photochemical Properties :
Another area of research focused on the photochemical behavior of this compound under UV light. It was found that exposure to light could enhance its reactivity, potentially increasing its efficacy as an antibacterial agent through photodynamic mechanisms .
Q & A
Basic Research Questions
Q. What is the standard synthesis protocol for Potassium tris(oxalato)ferrate(III) trihydrate, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis involves dissolving ferrous ammonium sulfate in a weakly acidic solution, followed by precipitation of FeC₂O₄ using oxalic acid. Oxidation of Fe²⁺ to Fe³⁺ is achieved via H₂O₂ in an alkaline K₂C₂O₄ medium, forming the tris(oxalato)ferrate complex. Ethanol is added to precipitate green crystals .
- Optimization : Yield improvements require precise stoichiometric ratios (e.g., excess oxalic acid), controlled pH (8–9), and slow crystallization. Impurities from incomplete oxidation or residual Fe(OH)₃ can reduce yield; dissolving Fe(OH)₃ with additional H₂C₂O₄ ensures purity .
Q. How is the octahedral geometry of the [Fe(C₂O₄)₃]³⁻ anion confirmed through spectroscopic and crystallographic methods?
- X-ray Diffraction : Single-crystal studies reveal a monoclinic P2₁/c space group with Fe³⁺ in a distorted octahedral environment coordinated by six oxygen atoms from three bidentate oxalate ligands .
- Spectroscopy : Raman spectra show vibrational modes (e.g., C=O stretching at 1,640 cm⁻¹), while UV-vis spectra exhibit ligand-to-metal charge transfer (LMCT) bands at 676 nm and 972 nm, confirming the octahedral geometry .
Q. What methodological approaches are used to quantify oxalate and iron content in the compound?
- Oxalate Quantification : Acidify the sample with H₂SO₄, heat to 60°C, and titrate with standardized KMnO₄ until a permanent purple endpoint. The reaction stoichiometry (5 C₂O₄²⁻ : 2 MnO₄⁻) allows %C₂O₄²⁻ calculation .
- Iron Quantification : Dissolve the compound in HCl, reduce Fe³⁺ to Fe²⁺ with SnCl₂, and titrate with K₂Cr₂O₇ using diphenylamine as an indicator. Alternatively, atomic absorption spectroscopy (AAS) provides precise Fe³⁺ quantification .
Advanced Research Questions
Q. How do temperature and cation deficiency influence the magnetic properties of this compound?
- Paramagnetism : Above 2.5 K, the compound exhibits paramagnetic behavior due to high-spin Fe³⁺ (d⁵, S = 5/2). Magnetic susceptibility (χ) follows the Curie-Weiss law, with deviations at low temperatures indicating antiferromagnetic coupling .
- Cation Deficiency : In cation-deficient forms (e.g., K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O), reduced K⁺ content disrupts crystal symmetry, altering exchange interactions and enhancing low-temperature antiferromagnetic ordering .
Q. What contradictions exist in reported quantum yields (Φ) for the ferrioxalate actinometer, and how can experimental variables be controlled to resolve discrepancies?
- Contradictions : Reported Φ values range from 0.9 to 1.25 across 250–500 nm due to variations in light source intensity, wavelength calibration, and solution purity .
- Resolution : Standardize actinometry protocols: use freshly prepared solutions, calibrate radiometers with NIST-traceable standards, and maintain consistent temperature (25°C) to minimize thermal degradation .
Q. How do supramolecular interactions in the crystal lattice affect the compound’s stability and reactivity?
- Hydrogen Bonding : The trihydrate structure features O–H···O bonds between lattice water and oxalate oxygen atoms, stabilizing the 3D framework. Dehydration at >100°C disrupts these interactions, leading to structural collapse .
- Photoreactivity : Stacking interactions between adjacent [Fe(C₂O₄)₃]³⁻ units facilitate electron transfer upon UV exposure, enabling its use in photoredox catalysis. Crystal defects or impurities can quench LMCT transitions, reducing photoreduction efficiency .
Q. Methodological Tables
Table 1. Key Characterization Techniques for [Fe(C₂O₄)₃]³⁻
Table 2. Comparative Magnetic Data
Compound Form | Magnetic Behavior | Transition Temperature | References |
---|---|---|---|
K₃[Fe(C₂O₄)₃]·3H₂O | Paramagnetic (T > 2.5 K) | 2.5 K (AFM ordering) | |
K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O | Enhanced AFM coupling due to cation deficiency | 1.8 K |
Properties
IUPAC Name |
tripotassium;2-hydroxy-2-oxoacetate;iron;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Fe.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;;3*+1;;;/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDSAQGUKFMVAX-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FeK3O15 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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